molecular formula C22H19NO4S B3142713 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid CAS No. 511272-46-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Cat. No. B3142713
CAS RN: 511272-46-1
M. Wt: 393.5 g/mol
InChI Key: FQLMDOMRTRHLFX-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysics and Bioimaging

A study by Morales et al. (2010) investigated the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative related to the specified compound. The research highlighted its high fluorescence quantum yield and strong aggregation in water, making it attractive for integrin imaging in biological systems.

Synthesis of β-Amino Acids

Ellmerer-Müller et al. (1998) reported on the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids using the Arndt-Eistert protocol. This process, detailed in their study, leads to enantiomerically pure N-Fmoc-protected β-amino acids in high yield, demonstrating the compound's utility in synthesizing novel amino acids (Ellmerer-Müller et al., 1998).

Recyclization in Chemical Synthesis

Shipilovskikh and Rubtsov (2020) explored the recyclization of related thiophene carboxylic acids with cyano-acetic acid derivatives. Their findings offer insights into new pathways for synthesizing diverse chemical structures (Shipilovskikh & Rubtsov, 2020).

Self-Assembled Structures in Material Science

Research by Kshtriya et al. (2021) on Fmoc variants of the compound demonstrated controlled morphological changes in self-assembled structures. This study provides valuable information for the design of novel architectures in material science and nanotechnology (Kshtriya et al., 2021).

Synthesis of Peptide Amides

Funakoshi et al. (1988) presented the use of a dimethoxybenzhydrylamine derivative of the fluorenylmethoxycarbonyl (Fmoc) compound for solid-phase peptide synthesis. Their findings underscore its effectiveness as a precursor in peptide amide synthesis (Funakoshi et al., 1988).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLMDOMRTRHLFX-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137998
Record name 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

511272-46-1
Record name 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(thiophen-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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